molecular formula C15H14N2O3S B14434489 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine CAS No. 74834-97-2

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine

Katalognummer: B14434489
CAS-Nummer: 74834-97-2
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: HMOJGIYUNFFLIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in pharmaceuticals, agriculture, and material sciences

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-7-methyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions using halogens or halogenating agents.

Major Products:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Similar Compounds:

  • 3-Methoxy-7-methyl-1-nitro-10H-phenothiazine
  • 3-Ethoxy-7-methyl-1-amino-10H-phenothiazine
  • 3-Ethoxy-7-methyl-1-nitroso-10H-phenothiazine

Comparison: this compound is unique due to the presence of the ethoxy and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Eigenschaften

74834-97-2

Molekularformel

C15H14N2O3S

Molekulargewicht

302.4 g/mol

IUPAC-Name

3-ethoxy-7-methyl-1-nitro-10H-phenothiazine

InChI

InChI=1S/C15H14N2O3S/c1-3-20-10-7-12(17(18)19)15-14(8-10)21-13-6-9(2)4-5-11(13)16-15/h4-8,16H,3H2,1-2H3

InChI-Schlüssel

HMOJGIYUNFFLIM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.